
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate is a chemical compound with the molecular formula C19H37NO4. It is also known as (S)-3-hydroxy-2-palmitamidopropanoate. This compound is a derivative of L-serine, where the hydroxyl group is esterified with a methyl group and the amino group is acylated with palmitic acid. It is a bioactive lipid that has been studied for its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-hydroxy-2-palmitamidopropanoate typically involves the esterification of L-serine with methanol, followed by the acylation of the resulting methyl ester with palmitic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The acylation step may require the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of palmitic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acylation reactions using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new ester or amide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of bioactive lipids and surfactants.
作用機序
The mechanism of action of (S)-Methyl 3-hydroxy-2-palmitamidopropanoate involves its interaction with specific molecular targets and pathways. It may act as an antagonist for lysophosphatidic acid (LPA) receptors, thereby inhibiting platelet aggregation and chloride conductance induced by LPA. The compound’s effects on cellular signaling pathways and membrane dynamics contribute to its biological activities.
類似化合物との比較
Similar Compounds
- 1-hexadecanoyl-L-serine
- (S)-3-hydroxy-2-hexadecanamidopropanoate
- N-palmitoyl L-serine
Uniqueness
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate is unique due to its specific structural features, including the methyl ester and palmitamide groups. These structural elements contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds.
特性
分子式 |
C20H39NO4 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC名 |
methyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C20H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)21-18(17-22)20(24)25-2/h18,22H,3-17H2,1-2H3,(H,21,23)/t18-/m0/s1 |
InChIキー |
WJNCHCDEGGOJON-SFHVURJKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)OC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)
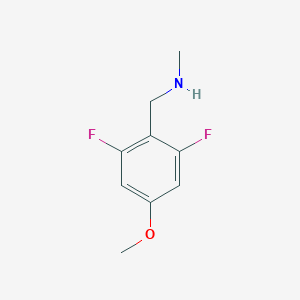
![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
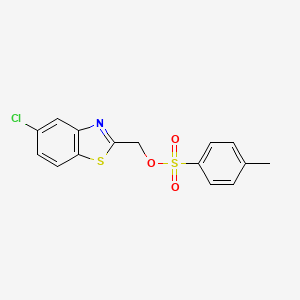
![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)
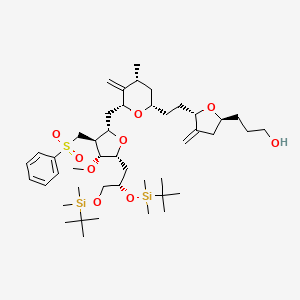

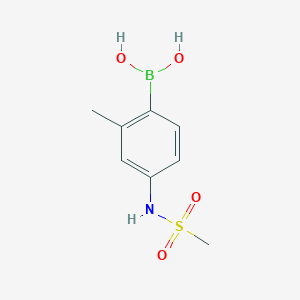
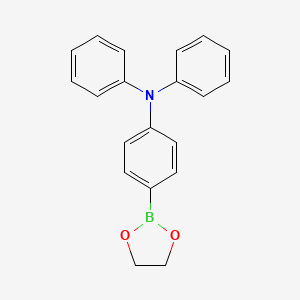
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
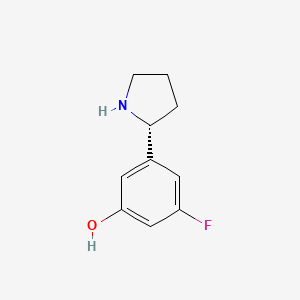
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
